Sodium 2-phenylpyrimidine-5-sulfinate

Description

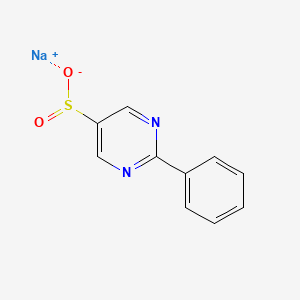

Sodium 2-phenylpyrimidine-5-sulfinate is a sodium salt derivative of a pyrimidine ring functionalized with a phenyl group at position 2 and a sulfinate (-SO₂⁻Na⁺) group at position 3.

Properties

Molecular Formula |

C10H7N2NaO2S |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

sodium;2-phenylpyrimidine-5-sulfinate |

InChI |

InChI=1S/C10H8N2O2S.Na/c13-15(14)9-6-11-10(12-7-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1 |

InChI Key |

JNCDDWYAZYQECL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-phenylpyrimidine-5-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, to introduce the sulfonate group. The reaction typically occurs under mild conditions and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phenylpyrimidine-5-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The compound can be reduced to form sulfides or thiols.

Substitution: The phenyl group or the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, sulfides, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Sodium 2-phenylpyrimidine-5-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2-phenylpyrimidine-5-sulfinate involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to the inhibition or activation of specific biological pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators lie in its sulfinate moiety and phenyl-pyrimidine backbone. Below is a comparative analysis with compounds from the provided evidence:

Table 1: Structural Comparison of Sodium 2-phenylpyrimidine-5-sulfinate and Analogues

Key Observations:

- Sulfinate vs. Sulfonamide Reactivity : this compound’s sulfinate group (-SO₂⁻Na⁺) enhances water solubility and nucleophilic reactivity compared to sulfonamide derivatives (-SO₂NH₂), which are less polar and more stable .

- Complexity : Compounds CF5–CF7 feature bulky isoindoline and pentanamide groups, which may reduce solubility but improve binding specificity in biological systems .

Table 2: Comparative Physicochemical Properties

Key Observations:

- Reactivity : The sulfinate group’s nucleophilicity makes it a candidate for coupling reactions, contrasting with sulfonamides (CF5–CF7), which are typically inert and used as stable intermediates .

Biological Activity

Sodium 2-phenylpyrimidine-5-sulfinate is a compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, relevant studies, and potential applications.

Chemical Structure and Properties

This compound possesses a pyrimidine ring with a phenyl group at the 2-position and a sulfinic acid group at the 5-position. Its molecular formula is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Research indicates that this compound exhibits notable anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation. The compound's ability to inhibit these enzymes suggests its potential as a therapeutic agent for inflammatory conditions such as arthritis.

Inhibition of COX Enzymes

- COX-1 : Involved in the maintenance of normal physiological functions.

- COX-2 : Inducible and primarily associated with inflammation.

The inhibition potency of this compound against COX enzymes has been reported, indicating its potential effectiveness compared to established anti-inflammatory drugs like celecoxib .

Case Studies and Experimental Data

- In Vitro Studies :

- Animal Models :

-

Molecular Docking Studies :

- Computational studies have suggested that this compound interacts specifically with binding sites on COX enzymes, leading to altered enzyme activity and reduced inflammatory mediators.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other pyrimidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.